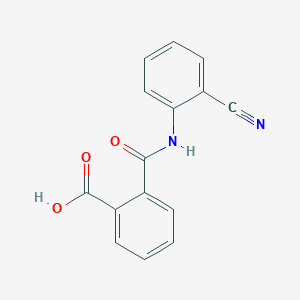

2'-Cyanophthalanilic acid

描述

2'-Cyanophthalanilic acid is a specialized aromatic compound synthesized via the reaction of phthalic anhydride with anthranilonitrile (o-aminobenzonitrile) in ethyl acetate . This intermediate product features a unique combination of functional groups: an amide (-CONH-), a carboxylic acid (-COOH), and a cyano (-CN) substituent. Its structural complexity enables participation in cyclization reactions, such as the formation of isoindolo[2,1-a]quinazoline-5,11-dione when treated with acetic anhydride, followed by potassium hydroxide and hydrogen peroxide . This reactivity underscores its utility in organic synthesis, particularly in constructing heterocyclic frameworks for pharmaceuticals or advanced materials.

属性

分子式 |

C15H10N2O3 |

|---|---|

分子量 |

266.25 g/mol |

IUPAC 名称 |

2-[(2-cyanophenyl)carbamoyl]benzoic acid |

InChI |

InChI=1S/C15H10N2O3/c16-9-10-5-1-4-8-13(10)17-14(18)11-6-2-3-7-12(11)15(19)20/h1-8H,(H,17,18)(H,19,20) |

InChI 键 |

NNNSYANEELHVMK-UHFFFAOYSA-N |

规范 SMILES |

C1=CC=C(C(=C1)C#N)NC(=O)C2=CC=CC=C2C(=O)O |

产品来源 |

United States |

相似化合物的比较

Table 1: Key Structural and Functional Differences

Key Observations :

- The cyano group in 2'-cyanophthalanilic acid distinguishes it from simpler carboxylic acids like 2-naphthoic acid, enabling unique cyclization pathways.

- Compared to anthranilonitrile, the addition of a phthalic anhydride-derived amide and carboxylic acid in 2'-cyanophthalanilic acid broadens its reactivity.

Table 3: Hazard Profiles

Note: While 2-naphthoic acid’s hazards are well-documented , 2'-cyanophthalanilic acid’s safety profile remains less characterized, necessitating precautionary measures for nitriles and acidic compounds.

Research Findings and Implications

- Cyclization Efficiency: 2'-Cyanophthalanilic acid demonstrates superior cyclization efficiency compared to non-cyano analogs.

- Thermal Stability: The cyano group enhances thermal stability relative to anthranilonitrile, enabling high-temperature reactions (e.g., reflux in acetic anhydride) without decomposition .

常见问题

Q. Methodological Answer :

- UV-Vis Spectroscopy : Identify characteristic absorption peaks (e.g., cyanide moiety at ~220 nm) and monitor degradation under light/heat .

- HPLC-PDA : Use C18 columns with acetonitrile/water gradients (0.1% TFA) for baseline separation; validate stability via accelerated aging studies .

- NMR Analysis : Assign proton environments (e.g., aromatic protons at δ 7.2–8.5 ppm) and track hydrolysis byproducts in D₂O .

Advanced: What in silico approaches (e.g., molecular docking, QSAR) are suitable for predicting the environmental fate and biological interactions of 2'-Cyanophthalanilic acid?

Q. Methodological Answer :

- Molecular Docking : Use AutoDock Vina to simulate binding affinities with target proteins (e.g., estrogen receptors) and prioritize in vitro testing .

- QSAR Modeling : Train models on EPA’s CompTox Dashboard data to predict biodegradation half-lives and ecotoxicity endpoints .

- ADMET Prediction : Apply SwissADME to assess bioavailability and blood-brain barrier penetration, refining parameters with experimental logP values .

Basic: How should researchers design controlled experiments to assess the compound's reactivity with common biochemical reagents?

Q. Methodological Answer :

- Experimental Controls : Include blank reactions (reagent-only) and positive controls (e.g., known reactive analogs) .

- Kinetic Studies : Use stopped-flow spectroscopy to measure reaction rates under physiological pH (7.4) and temperature (37°C) .

- Product Identification : Employ high-resolution LC-MS/MS to characterize adducts, referencing fragmentation patterns in databases like mzCloud .

Advanced: What strategies exist for conducting cumulative risk assessments when 2'-Cyanophthalanilic acid coexists with structurally similar contaminants?

Q. Methodological Answer :

- Mixture Toxicity Models : Apply concentration addition (CA) or independent action (IA) models to estimate synergistic effects .

- Omics Integration : Perform transcriptomic profiling (RNA-seq) in exposed organisms to identify shared pathways with co-contaminants .

- Probabilistic Exposure Assessment : Use Monte Carlo simulations to model population-level exposure variability, incorporating biomonitoring data .

Basic: What ethical considerations and approval processes are required for studies involving 2'-Cyanophthalanilic acid exposure in model organisms?

Q. Methodological Answer :

- IACUC Review : Submit protocols detailing humane endpoints, sample sizes (power analysis), and anesthesia methods for in vivo studies .

- 3Rs Compliance : Replace vertebrate models with in vitro alternatives (e.g., zebrafish embryos) where feasible; minimize distress via enriched housing .

Advanced: How can machine learning models be integrated with high-throughput screening data to predict novel biological targets of 2'-Cyanophthalanilic acid?

Q. Methodological Answer :

- Feature Engineering : Curate PubChem BioAssay data (e.g., EC50, IC50) to train random forest classifiers for target prediction .

- Transfer Learning : Fine-tune pre-trained models (e.g., DeepChem) on domain-specific toxicity datasets to improve accuracy .

- Validation Loops : Confirm predictions using SPR (surface plasmon resonance) binding assays and CRISPR knockouts in cell lines .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。